molecular formula C7H11N3O2 B15266606 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid

3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid

Cat. No.: B15266606
M. Wt: 169.18 g/mol
InChI Key: UPCVVPNSQQNAHI-UHFFFAOYSA-N
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Description

Product Information: 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound with the CAS Registry Number 1266842-65-2 . It has a molecular formula of C 7 H 11 N 3 O 2 and a molecular weight of 169.18 g/mol . Research Context and Potential: While specific biological or mechanistic data for this compound is not readily available, its structure combines a 1,2,3-triazole ring with a short-chain propanoic acid linker. The 1,2,3-triazole scaffold is a prominent pharmacophore in medicinal chemistry and chemical biology . Triazole-containing compounds are extensively investigated for their broad spectrum of biological activities, which can include anticancer, antibacterial, antifungal, and antiviral properties . The incorporation of a carboxylic acid functional group (-COOH) enhances the molecule's utility as a building block for further synthesis, enabling the creation of amides, esters, and other conjugates through straightforward chemical reactions . This structure makes this compound a valuable intermediate for constructing more complex molecules, such as hybrid compounds. These hybrids are often explored to develop new chemical entities with potential for overcoming drug resistance or achieving multi-target mechanisms of action . Researchers may employ this compound in the synthesis of prodrugs, polymer chemistry, or as a linker for bioconjugation. Note: This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

3-(1,5-dimethyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C7H11N3O2/c1-5-6(3-4-7(11)12)8-9-10(5)2/h3-4H2,1-2H3,(H,11,12)

InChI Key

UPCVVPNSQQNAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Dimethyl Group: The dimethyl group can be introduced through alkylation reactions using appropriate alkylating agents.

    Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, electrophiles, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is a chemical compound that contains a dimethylated triazole ring and a propanoic acid group. It has a molecular weight of approximately 169.18 g/mol. This compound is being explored as a potential drug candidate for treating infections, due to its biological activity. Interaction studies have revealed that this compound can interact with various biological targets through hydrogen bonding and hydrophobic interactions, which is crucial for understanding its mechanism of action and potential therapeutic applications.

Potential Applications

  • Pharmaceuticals Due to its biological activity, it is being explored as a potential drug candidate for treating infections.
  • Agriculture It may have applications in this field.

Related Compounds

Several compounds share structural similarities with this compound.

Compound NameStructure TypeUnique Features
3-(1H-1,2,4-triazol-1-yl)propanoic acidTriazole-basedDifferent nitrogen positioning in the triazole ring
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acidTriazole-basedContains additional methyl groups on the triazole
3-(hydroxyimino)-3-(1H-1,2,3-triazol-4-yl)propanoic acidHydroxyimino derivativeIncorporates a hydroxyimino group

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of metabolic pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The dimethyl group on the triazole in the target compound increases lipophilicity (logP ~1.5 predicted) compared to polar analogs like the amino-substituted variant (compound 56 in ). This enhances membrane permeability but may reduce aqueous solubility.

Biological Activity: Triazole-propanoic acid derivatives are frequently explored as enzyme inhibitors (e.g., HDAC inhibitors in ) or anticancer agents (e.g., platinum-glycoconjugates in ). The hydrochloride salt () is prioritized for pharmaceutical formulations due to improved stability and solubility (aqueous solubility >50 mg/mL vs. <10 mg/mL for free acid) .

Synthetic Routes :

  • The target compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation .
  • In contrast, pyrazole analogs (e.g., ) require hydrazine-based cyclization, which introduces regioselectivity challenges .

Biological Activity

3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid is a novel compound characterized by a triazole ring and a propanoic acid moiety. Its molecular formula is C7H11N3O2C_7H_{11}N_3O_2 with a molecular weight of approximately 169.18 g/mol. The unique structure of this compound suggests potential biological activities that merit detailed investigation.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the coupling of triazole derivatives with propanoic acid under various reaction conditions. Studies have shown that ultrasound-assisted methods can enhance the yield and efficiency of synthesis, achieving yields between 75% to 89% for related compounds .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of triazole compounds exhibit varying degrees of anti-proliferative activity against cancer cell lines. For instance, compounds structurally related to this compound showed IC50 values ranging from 13.004 µg/mL to 28.399 µg/mL against HepG2 liver cancer cells .
  • Mechanism of Action :
    • The biological interactions of this compound are primarily mediated through hydrogen bonding and hydrophobic interactions due to its functional groups. This suggests a mechanism where the compound can effectively bind to biological targets, potentially modulating their activity.
  • Comparative Activity :
    • A structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups such as methyl can enhance the anti-proliferative activity of triazole derivatives .

Case Studies

Several studies have explored the biological efficacy of similar compounds:

Compound NameActivity TypeIC50 Value (µg/mL)Notes
Compound 6dAnticancer13.004Most potent among tested derivatives
Compound 6eAnticancer28.399Least potent; contains an electron-withdrawing group
This compoundAnticancerTBDFurther studies needed for precise IC50

These findings underscore the potential therapeutic applications of triazole-based compounds in oncology.

Q & A

What are the optimal synthetic routes for 3-(Dimethyl-1H-1,2,3-triazol-4-yl)propanoic acid under mild conditions?

Basic
The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, leveraging propargylamine derivatives and azide precursors. For example, a similar triazole-propanoic acid derivative was prepared by reacting β-D-galactopyranosyl azide with propargylamine in methanol/water (2:1) at 45°C with NEt₃ as a base, achieving a 97% yield after lyophilization . Solvent choice (e.g., methanol/water mixtures) and catalyst optimization (e.g., Cu(I) salts) are critical for regioselectivity and yield.

How can researchers resolve ambiguous NMR signals in the compound’s structural characterization?

Advanced
Ambiguities in ¹H/¹³C NMR spectra, such as overlapping proton signals from the triazole ring or propanoic acid chain, can be resolved using 2D NMR techniques (e.g., COSY, HSQC, or HMBC). For instance, in related thiazole-propanoic acid derivatives, 2D NMR clarified coupling patterns and confirmed substituent positions . Deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR may further distinguish dynamic rotational isomers.

What computational tools are effective for modeling the compound’s interactions with biological targets?

Advanced
Density Functional Theory (DFT) calculations (e.g., Gaussian09) can optimize the compound’s geometry and electronic properties, while molecular docking software (e.g., AutoDock Vina) predicts binding affinities to targets like kinases or enzymes. For example, triazole-thiazolidinone analogs showed predicted binding to EGFR via hydrophobic interactions and hydrogen bonding, validated by in vitro assays .

How should researchers design experiments to evaluate the compound’s bioactivity in cancer models?

Basic
Standard protocols include in vitro cell viability assays (e.g., MTT or SRB assays) using cancer cell lines (e.g., MCF-7 or HeLa). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are essential. For instance, structurally similar thiazole-propanoic acids exhibited cytotoxic activity at IC₅₀ values <10 μM in preliminary screens . Include positive controls (e.g., cisplatin) and validate results with flow cytometry for apoptosis/necrosis markers.

What strategies mitigate impurities during synthesis?

Basic
Common impurities include unreacted azide/alkyne precursors or regioisomers. Purification via column chromatography (silica gel, DCM/MeOH gradients) or recrystallization (methanol/water) is effective. For example, Amberlite H⁺ resin was used to remove residual bases in a triazole-propanoic acid synthesis, achieving >95% purity . Monitor reaction progress with TLC (e.g., DCM:MeOH 95:5) to optimize quenching times.

How can researchers address contradictions between experimental and computational spectral data?

Advanced
Discrepancies between experimental IR/Raman spectra and DFT-predicted vibrational modes often arise from solvent effects or crystal packing. Recalculate spectra using solvent-polarizable continuum models (PCM) and compare with solid-state IR data. For example, thiazolidinone derivatives showed shifts in carbonyl stretches (1700–1650 cm⁻¹) due to hydrogen bonding, resolved via computational adjustments .

What are the key considerations for scaling up synthesis from mg to gram quantities?

Advanced
Optimize solvent volume-to-yield ratios and transition from batch to flow chemistry for reproducibility. For a related triazole derivative, continuous flow synthesis reduced reaction time from 24h to 2h while maintaining >90% yield . Monitor exothermic reactions with inline IR spectroscopy and employ gradient recrystallization for bulk purification.

How do substituent modifications impact the compound’s biological activity?

Advanced
Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., methyl vs. phenyl groups on the triazole ring). For example, replacing a thiazolidinone sulfur with oxygen in analogs reduced cytotoxicity by 50%, highlighting the role of sulfur in redox modulation . Use parallel synthesis and high-throughput screening to assess functional group contributions.

What analytical techniques confirm the compound’s stability under physiological conditions?

Basic
Perform stability studies in PBS (pH 7.4) at 37°C over 24–72h, analyzing degradation via HPLC-UV or LC-MS. For instance, a propanoic acid derivative with a triazole ring showed <5% degradation after 48h, confirming suitability for in vitro assays . Include accelerated stability testing (e.g., 40°C/75% RH) for long-term storage guidelines.

How can crystallography resolve uncertainties in the compound’s 3D conformation?

Advanced
Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths, angles, and torsional parameters. For a triazole-thiazolidinone analog, SXRD revealed a planar triazole ring (dihedral angle <5°) and hydrogen-bonding networks stabilizing the crystal lattice . Use synchrotron radiation for high-resolution data (<1 Å) on microcrystalline samples.

What are the best practices for reproducing synthetic protocols from literature?

Basic
Document exact stoichiometry, solvent grades, and catalyst batches. For example, using freshly distilled NEt₃ instead of aged stocks improved yields by 15% in a triazole synthesis . Cross-validate with reported characterization data (e.g., melting points, Rf values) and troubleshoot via controlled parameter variation (temperature, stirring rate).

How do solvent polarity and pH affect the compound’s reactivity in downstream functionalization?

Advanced
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the propanoic acid’s β-position, while acidic conditions (pH <3) protonate the triazole nitrogen, reducing electrophilicity. In a study, thiazole-propanoic acids underwent esterification in methanol/H₂SO₄ (pH 1.5) with 80% efficiency, whereas neutral conditions favored hydrolysis .

What in silico methods predict the compound’s pharmacokinetic properties?

Advanced
Use SwissADME or ADMETlab to estimate LogP, solubility, and cytochrome P450 interactions. For a triazole derivative, predicted LogP of 1.2 aligned with experimental octanol/water partitioning, suggesting moderate blood-brain barrier permeability . Validate with in vitro Caco-2 assays for intestinal absorption.

How can researchers validate the compound’s mechanism of action in enzymatic assays?

Advanced
Enzyme inhibition assays (e.g., fluorescence-based kinase assays) quantify IC₅₀ values. For example, triazole-thiazolidinones inhibited COX-2 with Ki values <1 μM, confirmed by competitive binding studies . Pair with Western blotting to assess downstream protein expression changes (e.g., p-ERK suppression).

What are the limitations of mass spectrometry in characterizing this compound?

Basic
Electrospray ionization (ESI-MS) may cause fragmentation of the labile triazole ring, complicating molecular ion detection. Use softer ionization methods (e.g., MALDI-TOF) and compare with high-resolution FT-ICR data. For a related compound, ESI-MS in negative mode ([M-H]⁻) provided clearer spectra than positive mode .

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